3,6-Dioxa-1-azabicyclo[5.2.0]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
197978-00-0 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.159 |
IUPAC Name |
3,6-dioxa-1-azabicyclo[5.2.0]nonane |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5-8-3-4-9-6(1)7/h6H,1-5H2 |
InChI Key |
JITGAWYCAXNYFP-UHFFFAOYSA-N |
SMILES |
C1CN2C1OCCOC2 |
Synonyms |
3,6-Dioxa-1-azabicyclo[5.2.0]nonane(9CI) |
Origin of Product |
United States |
Unveiling the World of Bicyclic Heterocycles
Bicyclic systems, where two rings share at least two atoms, are broadly classified into two main categories: bridged and fused architectures. slideshare.netwikipedia.org In fused systems, the two rings share a common bond, with the bridgehead atoms—the atoms at the junction of the rings—being directly connected. wikipedia.orgchemistrysteps.com A classic example of a fused bicyclic system is decalin. wikipedia.org Conversely, in bridged systems, the bridgehead atoms are not directly bonded but are connected by a "bridge" containing one or more atoms. wikipedia.orgmasterorganicchemistry.com Norbornane (B1196662) is a well-known example of a bridged bicyclic compound. wikipedia.org
The nomenclature of these systems, governed by IUPAC rules, reflects their structural complexity. The total number of atoms in both rings determines the parent alkane name, and the prefix "bicyclo" is used. wikipedia.org Numbers within brackets indicate the number of atoms in each of the three paths connecting the two bridgehead atoms, arranged in descending order. openochem.org For instance, norbornane is systematically named bicyclo[2.2.1]heptane. wikipedia.org
The Intriguing Azabicyclo X.y.z Nonane Frameworks
Within the diverse family of bicyclic compounds, the azabicyclo[X.Y.Z]nonane frameworks, which incorporate a nitrogen atom into the bicyclic structure, hold particular significance. The presence of the nitrogen atom, along with other heteroatoms like oxygen, introduces unique structural and stereochemical features that influence the molecule's three-dimensional shape, reactivity, and biological activity. researchgate.netrsc.org
The stereochemistry of these frameworks is a critical aspect, with the possibility of various isomers depending on the orientation of substituents and the conformation of the rings. slideshare.netgla.ac.uk The rigid nature of the bicyclic scaffold often leads to distinct and predictable spatial arrangements of functional groups, a property that is highly desirable in drug design and catalysis. ucl.ac.uk
The Enigmatic 3,6 Dioxa 1 Azabicyclo 5.2.0 Nonane
The specific compound at the heart of this exploration is 3,6-Dioxa-1-azabicyclo[5.2.0]nonane . Its systematic name reveals a nine-membered bicyclic system ("nonane") containing one nitrogen atom ("aza") and two oxygen atoms ("dioxa") at positions 3 and 6. The bracketed numbers "[5.2.0]" indicate a fused ring system, where one bridge between the bridgehead atoms has five carbons, the second has two, and the third has zero, signifying a direct bond between the bridgeheads. chemistrysteps.com
The rationale for the in-depth academic investigation of this particular molecule stems from its unique combination of a nitrogen-containing heterocycle with two oxygen atoms within a strained, fused-ring structure. This arrangement suggests potential for interesting reactivity and the ability to coordinate with metal ions. The presence of multiple heteroatoms also imparts polarity and the potential for hydrogen bonding, which are crucial for biological interactions. While specific research on this exact compound is not extensively documented in the public domain, related structures like 3,5-dioxa-8-azabicyclo-[5.2.0]nonane have been studied for their regioselective ring-opening reactions, highlighting the chemical versatility of such frameworks. arkat-usa.orgresearchgate.net
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 197978-00-0 letopharm.comguidechem.com |
| Molecular Formula | C6H11NO2 letopharm.com |
| Molecular Weight | 129.159 g/mol guidechem.com |
| IUPAC Name | This compound guidechem.com |
The Expanding Frontier of Dioxa Azabicyclic Chemistry
The broader field of dioxa-azabicyclic chemistry is a vibrant area of research. Scientists are actively exploring the synthesis and application of these compounds in various domains, particularly in medicinal chemistry. benthamdirect.comuniversityofgalway.ieresearchgate.net The inherent structural rigidity and the presence of multiple heteroatoms make them attractive scaffolds for the development of new therapeutic agents. nih.govqub.ac.uk
Recent advances have focused on developing novel synthetic methodologies to construct these complex architectures with high efficiency and stereocontrol. acs.orgthieme-connect.com Researchers are also investigating the biological activities of these compounds, with some showing promise as kinase inhibitors and possessing other valuable pharmacological properties. researchgate.net The exploration of their potential in materials science is another emerging area of interest. qub.ac.uk
Charting the Course for Future Research
Early Approaches to Constructing Nitrogen and Oxygen Containing Bicyclic Compounds
The construction of bicyclic frameworks incorporating both nitrogen and oxygen atoms has been a long-standing objective in organic synthesis, driven by the prevalence of these motifs in natural products and pharmaceutically active compounds. Early efforts were often characterized by multi-step sequences and the use of classical condensation reactions. One of the foundational examples in the broader field of nitrogen-containing bicyclic compounds is the synthesis of Tröger's base in the late 19th century, which, although not an ether-amine, highlighted the early interest in these rigid, bridged structures. nih.gov
Initial strategies for creating cyclic amines and ethers often involved separate, sequential reactions. For instance, the formation of cyclic ethers could be achieved through methods like the Williamson ether synthesis, while cyclic amines were accessible via reactions such as the cyclization of amino-alcohols or the condensation of diamines with dihalides. organic-chemistry.orgorganic-chemistry.org The synthesis of bicyclic systems required bringing these functionalities together in a single molecular framework.
Early methods for assembling bicyclic amines often involved intramolecular cyclization of suitably functionalized monocyclic precursors. organic-chemistry.org For example, N-protected β-amino aldehydes containing the nitrogen within a ring can be converted into Morita-Baylis-Hillman adducts. Subsequent O-acetylation and N-deprotection can lead to spontaneous cyclization, yielding bicyclic structures with a nitrogen atom at the bridgehead position. nih.gov Similarly, the synthesis of cyclic ethers was advanced by methods such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which provided a direct route to five- and six-membered oxygen heterocycles. organic-chemistry.org Combining these approaches into a cohesive strategy for mixed heteroatom bicyclic systems represented a significant synthetic challenge.
Development of Key Ring-Closing Strategies for Azabicyclo[X.Y.Z]alkanes
The development of robust and efficient ring-closing reactions has been paramount to the synthesis of azabicyclic skeletons. Among the most powerful and versatile of these is the Ring-Closing Metathesis (RCM) reaction. thieme-connect.de RCM has been successfully employed to create a wide variety of azabicyclo[m.n.1]alkenes from readily prepared cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives, demonstrating its utility in forming bridged systems. nih.gov This method offers high functional group tolerance and has become a cornerstone of modern synthetic strategy. thieme-connect.de
Another significant advancement has been the application of transition-metal catalysis beyond metathesis. Gold(I)-catalyzed reactions, for instance, have proven effective for Conia-ene-type cyclizations. This methodology was used to synthesize a bridged diazatricycloundecane scaffold, where the electronic properties of a substituent on the alkyne starting material dictated the regiochemical outcome, leading to either 5-exo-dig or 6-endo-dig cyclization products. rsc.org
Classical cycloaddition reactions also remain a vital tool. The Diels-Alder reaction, for example, provides a powerful method for rapidly constructing six-membered rings, which can serve as precursors to more complex bicyclic systems. Azabicycloalkenes prepared through Diels-Alder reactions have been utilized as versatile intermediates for the synthesis of various diazabicycloalkane scaffolds. nih.gov Other key strategies include tandem Michael addition-intramolecular aldol (B89426) condensations and organo-catalyzed aldol reactions, which have been used to construct the bicyclo[3.3.1]nonane core. nih.gov
Table 1: Key Ring-Closing Strategies for Azabicycles
| Strategy | Description | Catalyst/Reagent | Resulting Scaffold Example |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis to form a cyclic alkene. | Grubbs or Schrock Catalysts | Azabicyclo[m.n.1]alkenes nih.gov |
| Gold-Catalyzed Cyclization | Conia-ene type reaction of an enol on an alkyne. | Gold(I) complexes | Diazatricycloundecane rsc.org |
| Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring. | Thermal or Lewis Acid | Azabicycloalkene intermediates nih.gov |
| Michael-Aldol Annulation | Tandem Michael addition and intramolecular aldol condensation. | Acid or Base (e.g., TfOH) | Bicyclo[3.3.1]nonenone nih.gov |
Landmark Achievements in the Synthesis of Dioxa-azabicyclic Scaffolds
Significant progress has been made in the targeted synthesis of bicyclic scaffolds containing two oxygen atoms and one nitrogen atom. A notable achievement is the development of 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds, known as BTAa (Bicycles from Tartaric acid and Amino acids). researchgate.net These molecules, which serve as constrained dipeptide isosteres, are synthesized via coupling reactions followed by intramolecular cyclization and have found applications in the design of peptidomimetics. researchgate.net
The synthesis of related dioxa-azabicyclic systems with different ring sizes has also been accomplished. For example, enantiopure 3-aza-7,9-dioxa-bicyclo[4.2.1]nonane (8-exo BTKa) and 3-aza-8,10-dioxa-bicyclo[5.2.1]decane (9-exo BTKa) carboxylic acids have been prepared. documentsdelivered.com The key step in their synthesis involves the intramolecular amide bond formation during the hydrogenation of a nitro group, which proceeds concurrently with ketal formation using (R,R)-dimethyl tartrate. documentsdelivered.com
More complex cascade reactions have enabled the divergent synthesis of related scaffolds. For instance, diaza-oxabicyclo[3.2.1]octanes and dioxa-azabicyclo[3.2.1]octanes have been synthesized from furan (B31954) or pyrrole (B145914) starting materials through cascade cyclizations. researchgate.net Another innovative approach involved the synthesis of a bicyclic aziridino lactone from methyl 2,3-dibromopropionate and 2-amino-2-methylpropane-1,3-diol. This intermediate was then converted into a 4,8-dioxa-1-azabicyclo[4.3.0]nonane-3,9-dione, demonstrating a strategy for building fused bicyclic systems. researchgate.net
Review of Pioneering Work on Fused Bicyclo[5.2.0]nonane Derivatives
The bicyclo[5.2.0]nonane ring system, which forms the core of the title compound, presents unique synthetic challenges due to the strained, fused four-membered ring. Pioneering work has established several routes to this and related scaffolds. One key method is the [2+2] photocycloaddition, which has been used to create trans-fused oxabicyclo[5.2.0]nonan-2-ones from the irradiation of oxepinones in the presence of a conjugated diene. researchgate.net
Free-radical chemistry has also provided an entry into this ring system. A method for the synthesis of 9-oxo-6-oxa-1-azabicyclo[5.2.0]nonane derivatives was developed based on a free-radical annelation process. elsevierpure.com This approach highlights the utility of radical cyclizations for forming strained ring systems that can be difficult to access via ionic pathways.
More recently, transition metal catalysis has been applied to the construction of the bicyclo[5.2.0]nonane framework. A notable example is the gold(I)-catalyzed [2+2] cycloaddition of 1,8-enynes, which furnishes carbocycles bearing the bicyclo[5.2.0]nonane skeleton. acs.org Another strategy involves the Pauson-Khand reaction, which was investigated for the synthesis of a cis-fused bicyclo[5.2.0]nonane moiety as part of an approach to the ingenol (B1671944) skeleton. pitt.edu
Directly relevant to the this compound scaffold is the work on the regioselective ring openings of the closely related 3,5-dioxa-8-azabicyclo-[5.2.0]nonane system. arkat-usa.org In this synthesis, the bicyclic structure was formed by creating a benzylidene acetal (B89532) from a diol precursor attached to a β-lactam ring. The subsequent selective cleavage of this bicyclic system was explored, providing valuable insights into the reactivity of this specific fused ring structure. arkat-usa.orgresearchgate.net For example, using diisobutylaluminium hydride (DIBALH) resulted in the reductive opening of the β-lactam ring while leaving the 1,3-dioxepane (B1593757) ring intact, an unexpected outcome highlighting the influence of ring strain on reactivity. arkat-usa.org
Table 2: Synthetic Approaches to the Bicyclo[5.2.0]nonane Core
| Method | Description | Starting Materials | Resulting Derivative |
|---|---|---|---|
| [2+2] Photocycloaddition | Light-induced cycloaddition of an enone and an alkene. | Oxepinone, 2,3-dimethylbuta-1,3-diene | trans-fused oxabicyclo[5.2.0]nonanone researchgate.net |
| Gold(I)-Catalyzed Cycloaddition | [2+2] cycloaddition of enynes. | 1,8-enynes | Bicyclo[5.2.0]nonane carbocycle acs.org |
| Free-Radical Annelation | Formation of a ring via a radical cyclization process. | Not specified | 9-Oxo-6-oxa-1-azabicyclo[5.2.0]nonane elsevierpure.com |
| Acetal Formation/Cyclization | Formation of a benzylidene acetal from a diol on a β-lactam. | Diol-substituted β-lactam, benzaldehyde | 3,5-Dioxa-8-azabicyclo[5.2.0]nonane arkat-usa.org |
Identification of Methodological Gaps and Challenges in Literature
Despite the synthetic progress, significant challenges and methodological gaps remain in the synthesis of complex bicyclic ether-amines. The construction of medium- and large-sized rings via cyclization is often hampered by unfavorable entropic factors and high energetic barriers, making it difficult to bring the reactive ends of an acyclic precursor together. nih.gov Even powerful methods like Ring-Closing Metathesis (RCM) are not universally applicable and can fail for certain substrates, particularly those that are sterically hindered or conformationally biased against cyclization. mdpi.com
The synthesis of highly strained systems, such as those containing the bicyclo[5.2.0]nonane core, presents another major hurdle. For example, the Pauson-Khand reaction, while powerful for cyclopentenone synthesis, was found to be unsuccessful in constructing the highly strained ingenol skeleton, indicating the limitations of established methods when applied to exceptionally challenging targets. pitt.edu
Regio- and stereoselectivity continue to be persistent challenges. In 1,3-dipolar cycloadditions used to form isoxazolidine-containing bicyclic scaffolds, the regiochemical outcome can be highly dependent on the specific nature of the reacting partners, necessitating careful optimization for each substrate class. acs.org Furthermore, the selective manipulation of functional groups within a complex bicyclic framework is often non-trivial. A key challenge identified during the synthesis of a 3,5-dioxa-8-azabicyclo-[5.2.0]nonane was the differentiation of primary and secondary hydroxyl groups in the presence of a reactive β-lactam. arkat-usa.org This led to unexpected reactivity during subsequent transformations, such as the DIBALH reduction cleaving the lactam instead of the intended acetal, underscoring the subtle interplay of protecting groups and ring strain that can complicate synthetic routes. arkat-usa.org
Design of Precursors for Stereocontrolled Annulation Reactions
The careful design of acyclic or monocyclic precursors is paramount for the successful construction of the this compound core. The choice of starting materials and the sequence of bond-forming events dictate the feasibility and stereochemical outcome of the cyclization.
Intramolecular Cyclization Approaches to the Bicyclic Core
Intramolecular cyclization is a powerful strategy for the formation of bicyclic systems, as it is often entropically favored. For the synthesis of this compound, several intramolecular approaches can be envisioned, primarily involving the formation of either the seven-membered 1,4-oxazepane (B1358080) ring or the four-membered β-lactam ring as the final step.
One plausible approach involves a free-radical-mediated cyclization. Inspired by methods used for the synthesis of related azabicyclo[5.2.0]nonane derivatives, a precursor containing a suitably positioned radical acceptor and a radical precursor can be designed researchgate.net. For instance, a precursor bearing a homoallylic alcohol and an N-acyl-2-bromoacetamide moiety could undergo radical-initiated cyclization to furnish the bicyclic core.
Another viable intramolecular strategy is the Schmidt reaction of alkyl azides with ketones acs.org. A precursor containing a ketone and a tethered alkyl azide (B81097) could be induced to cyclize under acidic conditions, forming the seven-membered ring and the amide bond in a single step. The stereochemistry of the newly formed chiral centers would be influenced by the conformation of the transition state.
The intramolecular [2+2] cycloaddition of a ketene (B1206846) with an imine, a variation of the Staudinger synthesis, is a classic method for β-lactam formation nih.govnih.gov. A precursor containing both a tethered ketene (or its precursor, an acid chloride) and an imine functionality could be cyclized to form the this compound skeleton. The stereochemical outcome of this reaction is often dependent on the substituents and reaction conditions.
| Precursor Type | Cyclization Strategy | Key Features |
| Homoallylic alcohol with N-acyl-2-bromoacetamide | Radical cyclization | Utilizes radical chemistry to form the seven-membered ring. |
| Keto-alkyl azide | Intramolecular Schmidt reaction | Forms the seven-membered ring and amide bond concurrently. |
| Tethered ketene-imine | Intramolecular [2+2] cycloaddition | A well-established method for β-lactam formation. |
Intermolecular Reactions for Assembling the [5.2.0] Ring System
Intermolecular reactions offer a convergent approach to the this compound scaffold, bringing together two or more simpler fragments. A notable example is the gold-catalyzed [2+2] cycloaddition of 1,8-enynes acs.orgnih.gov. By analogy, a 1,6-enyne containing an oxygen atom in the backbone could react with a suitable nitrogen-containing partner in the presence of a gold catalyst to yield the desired bicyclic system. The regioselectivity and stereoselectivity of such reactions are often controlled by the nature of the catalyst and the substituents on the reacting partners.
Another potential intermolecular approach is the aza-(4+3) cycloaddition reaction of aza-oxyallylic cations with furans, which has been used to construct medium-sized hydroxamate macrocycles rsc.org. A variation of this methodology could potentially be adapted for the synthesis of the this compound core by carefully choosing the appropriate diene and dienophile precursors.
| Reactant 1 | Reactant 2 | Reaction Type | Catalyst |
| Oxygen-containing 1,6-enyne | Nitrogen-containing partner | [2+2] Cycloaddition | Gold(I) complex |
| Aza-oxyallylic cation precursor | Furan derivative | Aza-(4+3) Cycloaddition | Lewis acid |
Cascade and Multicomponent Reactions for Scaffold Construction
Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical route to complex molecules. The synthesis of bicyclic lactams has been achieved through cascade reactions involving α,β-unsaturated ketones and ketoamides nih.govresearchgate.netrsc.orgrsc.org. A similar strategy could be envisioned for the construction of this compound, where a suitably designed ketoamide and an unsaturated ether undergo a Michael addition followed by an intramolecular cyclization to furnish the bicyclic lactam.
Multicomponent reactions (MCRs) are another powerful tool for the rapid assembly of complex scaffolds. While a specific MCR for this compound has not been reported, the principles of MCRs could be applied to its synthesis. For instance, a reaction involving an amino alcohol, a dicarbonyl compound, and an isocyanide could potentially lead to the formation of the bicyclic core in a single operation.
Chemo-, Regio-, and Stereoselective Functionalization during Synthesis
The control of selectivity is a critical aspect of the synthesis of complex molecules like this compound. This includes the selective reaction of one functional group in the presence of others (chemoselectivity), the control of the position of new bonds (regioselectivity), and the control of the three-dimensional arrangement of atoms (stereoselectivity).
Diastereoselective and Enantioselective Pathways
The synthesis of specific stereoisomers of this compound requires the use of diastereoselective or enantioselective methods. Diastereoselectivity can often be achieved by using substrate-controlled reactions, where the existing stereocenters in the precursor molecule influence the stereochemical outcome of subsequent reactions. For example, in an intramolecular cyclization, the pre-existing stereochemistry of the tether connecting the reacting moieties can direct the formation of a specific diastereomer of the bicyclic product nih.gov.
Enantioselective synthesis can be accomplished by using chiral catalysts, chiral auxiliaries, or chiral starting materials thieme-connect.dersc.org. For instance, a rhodium-catalyzed asymmetric hydrogenation of an unsaturated precursor could be employed to introduce a chiral center with high enantiomeric excess, which would then be carried through to the final bicyclic product rsc.org. The use of chiral ligands on a metal catalyst, such as in the gold-catalyzed [2+2] cycloaddition mentioned earlier, can also induce high levels of enantioselectivity acs.org.
| Method | Approach | Example |
| Diastereoselective | Substrate-controlled cyclization | Cyclization of a precursor with existing stereocenters. |
| Enantioselective | Chiral catalysis | Rh-catalyzed asymmetric hydrogenation of an unsaturated precursor. |
| Enantioselective | Chiral auxiliary | Use of a removable chiral group to direct stereochemistry. |
Control of Ring Fusion Stereochemistry (cis/trans)
The fusion of the seven-membered ring and the β-lactam in this compound can result in either a cis or trans ring junction. The stereochemical outcome of the ring-forming reaction is often dependent on the reaction mechanism and conditions. For instance, in a [2+2] cycloaddition, the stereochemistry of the starting alkene is often retained in the product, allowing for the selective formation of either the cis or trans fused system by choosing the appropriate alkene isomer nih.gov.
In intramolecular cyclizations, the stereochemistry of the ring fusion can be influenced by the length and flexibility of the tether connecting the reacting groups. Thermodynamic or kinetic control can also play a crucial role. For example, one stereoisomer may be the kinetic product, formed faster, while the other is the thermodynamic product, which is more stable. By carefully controlling the reaction temperature and time, it may be possible to selectively obtain one isomer over the other nih.gov.
Catalytic Approaches in the Formation of the this compound Framework
Catalysis offers powerful tools for the construction of complex molecular architectures like the this compound skeleton, often enabling reactions with high efficiency and selectivity.
Transition metal catalysis is a mainstay in the synthesis of heterocyclic compounds, facilitating a wide array of cyclization reactions. For the construction of the this compound framework, which features a fused morpholine (B109124) and β-lactam ring, transition metal-catalyzed carbonylative cyclizations and C-H activation/amination strategies are of particular relevance.
Although direct examples for the target molecule are scarce, the synthesis of morpholine derivatives through gold-catalyzed cyclization of alkynylalcohols and piperazine (B1678402) derivatives from alkynylamines has been demonstrated. mdpi.com These reactions proceed efficiently with low catalyst loading. A plausible mechanism involves a cascade cyclization and isomerization to form the six-membered ring. mdpi.com Such a strategy could potentially be adapted for the synthesis of the morpholine portion of the target bicyclic system.
Furthermore, palladium-catalyzed carboamination reactions have been utilized to produce various substituted morpholines. beilstein-journals.org The synthesis of the required substrates often begins with commercially available starting materials, which are then subjected to a series of transformations before the key palladium-catalyzed cyclization step. beilstein-journals.org
Research into the synthesis of other bicyclic systems, such as 2,8-dioxabicyclo[3.3.1]nonane derivatives, has also employed metal-catalyzed reactions. nih.gov While structurally different, these examples underscore the versatility of transition metals in constructing complex oxygen- and nitrogen-containing bicyclic scaffolds.
A summary of relevant transition metal-catalyzed cyclization reactions for related heterocyclic systems is presented below:
| Catalyst System | Starting Material Type | Product Type | Reference |
| Gold (I) | Alkynylalcohols/Alkynylamines | Morpholine/Piperazine derivatives | mdpi.com |
| Palladium | N-protected amino alcohols | Substituted morpholines | beilstein-journals.org |
| Mercury(II) salts | Alkynyl-carboxylic acids | Racemic morpholine derivatives | beilstein-journals.org |
This table presents data for the synthesis of related heterocyclic structures, as direct data for this compound is limited.
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. For the formation of the this compound framework, organocatalytic methods could be envisioned for the stereoselective construction of either the morpholine or the β-lactam ring prior to the final ring fusion.
For instance, asymmetric organocatalytic synthesis of piperidine derivatives has been achieved using chiral phosphoric acids. slideshare.net This approach could potentially be adapted for the enantioselective synthesis of a substituted morpholine precursor.
While direct organocatalytic methods for the synthesis of the target bicyclic lactam are not reported, the synthesis of other bicyclic systems has been successfully achieved using organocatalysis. For example, the organocatalytic stereoselective synthesis of bicyclic diketones and their analogues has been reviewed, highlighting the use of various organocatalysts and reaction conditions. nih.gov
Photochemical Approaches:
Photochemical reactions, particularly [2+2] cycloadditions, are well-suited for the formation of four-membered rings like the β-lactam present in the this compound structure. The intramolecular [2+2] photocycloaddition of alkene-tethered precursors is a powerful strategy for constructing bicyclic systems. researchgate.net For example, the irradiation of oxepinones in the presence of conjugated alkenes has been shown to produce trans-fused oxabicyclo[5.2.0]nonan-2-ones. researchgate.net This suggests that a photochemical approach could be viable for constructing the fused ring system of the target molecule.
The topochemical [2+2] cycloaddition of certain bimane dyes, initiated by visible light, further illustrates the potential of photochemical methods in synthesizing substituted cyclobutanes in a solvent-free manner, aligning with green chemistry principles. beilstein-journals.org
Electrochemical Methods:
Electrosynthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents. Electrochemical methods have been successfully employed for the synthesis of substituted morpholines via intramolecular etherification. nih.govresearchgate.net These methods are noted for their operational simplicity and scalability. nih.gov
Furthermore, electrochemical reactions involving morpholine and quinoline (B57606) N-oxides have been developed, demonstrating the formation of aminoquinolines. mdpi.com This highlights the potential of electrochemistry in forming C-N bonds, a key step in the synthesis of nitrogen-containing heterocycles. While a direct electrochemical synthesis of this compound has not been reported, the successful synthesis of its constituent rings by electrochemical means suggests the feasibility of such an approach.
Sustainable Synthesis and Green Chemistry Principles in Practice
The principles of green chemistry, such as the use of safer solvents, maximizing atom economy, and improving energy efficiency, are increasingly influencing the design of synthetic routes.
Conducting reactions in water or in the absence of a solvent is a key aspect of green chemistry. While specific examples for the synthesis of this compound in aqueous or solvent-free conditions are not available, related research points towards the feasibility of such approaches.
For instance, the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines to N-alkylbenzamides has been successfully carried out in water with the aid of a surfactant. rsc.org This demonstrates that catalytic reactions for the formation of amide bonds, a key feature of the target molecule's β-lactam ring, can be performed in aqueous media.
Topochemical reactions, such as the visible light-initiated [2+2] cycloaddition of bimane dyes, are inherently solvent-free, offering a highly sustainable route to cyclobutane-containing structures. beilstein-journals.org
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste.
Catalytic reactions, by their nature, often exhibit higher atom economy than stoichiometric reactions. For example, cycloaddition reactions, such as the [2+2] photocycloaddition, can be highly atom-economical, as all the atoms of the reactants are incorporated into the product. orgsyn.org
The optimization of reaction conditions, including the choice of catalyst and solvent, plays a crucial role in maximizing reaction efficiency and, consequently, atom economy. The development of nanoparticle syntheses in operationally inert solvents like octadecane (B175841) has been shown to permit a more atom-economical pathway by eliminating competing side reactions. nih.gov Such principles can be applied to the synthesis of complex molecules like this compound to develop more sustainable and efficient routes.
Elucidation of Reaction Mechanisms in Ring-Opening and Ring-Expansion Reactions
The reactivity of the this compound system is dominated by the susceptibility of its two rings to cleavage under various conditions. The outcome of these reactions is highly dependent on the reagents employed, often leading to selective opening of either the β-lactam or the 1,4-dioxepane ring. arkat-usa.orgresearchgate.net
Reductive Cleavage: Reductive ring-opening reactions have been explored to selectively cleave either the β-lactam or the acetal functionality within the seven-membered ring. In a study on a closely related 3,5-dioxa-8-azabicyclo[5.2.0]nonane system, the choice of reducing agent was found to be critical in dictating the reaction's regioselectivity. arkat-usa.org
When diisobutylaluminium hydride (DIBAL-H) was used, the β-lactam ring was preferentially reduced to the corresponding β-amino alcohol, leaving the seven-membered benzylidene acetal ring intact. arkat-usa.org This outcome is noteworthy as DIBAL-H does not typically reduce β-lactams, suggesting that the enhanced ring strain from the cis-fused 4+7 ring system increases the lactam's reactivity. arkat-usa.org
Conversely, treatment with sodium cyanoborohydride (NaCNBH₃) and a Lewis acid resulted in the reductive cleavage of the 1,3-dioxepane ring, preserving the β-lactam moiety. arkat-usa.org This method successfully yielded a β-lactam with a secondary benzyloxy group, demonstrating a viable strategy for distinguishing between primary and secondary hydroxyl groups in the presence of a β-lactam. arkat-usa.org
Table 1: Regioselectivity of Reductive Cleavage in an Analogous Azabicyclo[5.2.0]nonane System arkat-usa.org
| Reducing Agent | Temperature | Ring Opened | Major Product |
| DIBAL-H | -78 °C | β-Lactam Ring | β-Amino alcohol |
| NaCNBH₃ / Lewis Acid | Not specified | 1,3-Dioxepane Ring | β-Lactam with secondary benzyloxy group |
Ring-Expansion Reactions: Ring-expansion reactions offer a pathway to larger, more complex heterocyclic systems. While specific studies on this compound are limited, ring expansions of related azetidines and other N-heterocyclic carbenes (NHCs) are well-documented. uni-wuerzburg.deresearchgate.net These reactions can proceed through various mechanisms, including insertion of silylene moieties into the C-N bond of NHCs or through carbene insertion into heteroarenes, leading to expanded ring systems. uni-wuerzburg.deresearchgate.net The development of such strategies for the azabicyclo[5.2.0]nonane framework could provide access to novel medium-sized ring structures. researchgate.net
Understanding Rearrangement Pathways within the Bicyclic System
The strained bicyclic framework of azabicyclo[5.2.0]nonane analogues is prone to various molecular rearrangements, which can be triggered by the formation of reactive intermediates like carbocations.
A key transformation in related polycyclic systems containing alcohol functionalities is the semipinacol rearrangement . This reaction involves a 1,2-shift of an alkyl or aryl group adjacent to a carbocation center, which is itself vicinal to an oxygen-containing carbon. wikipedia.orgrsc.org The driving force is the formation of a stable carbonyl group. For a diol derivative of the this compound system, the generation of an electrophilic carbon center, for instance, through the loss of a leaving group, could initiate such a rearrangement. wikipedia.org This process is a powerful tool for creating quaternary carbon centers and constructing complex carbocyclic and heterocyclic skeletons. rsc.orgresearchgate.net
In related cis-fused β-lactam diols, semipinacol rearrangements have been utilized to synthesize bridged bicyclic lactams, such as the 6-azabicyclo[3.2.1]octane ring system. researchgate.net The mechanism proceeds through the formation of a carbocation, followed by the migration of an adjacent alkyl group to form a more stable ketone or aldehyde. wikipedia.orgyoutube.com Computational studies on related radical rearrangements in azanorbornane systems have also highlighted pathways for ring expansion to form diazabicyclo[3.2.1]octane structures, supported by the generation and subsequent rearrangement of aminyl radicals. unirioja.es
Analysis of Electrophilic and Nucleophilic Reactivity at Specific Centers
The reactivity of this compound is characterized by distinct electrophilic and nucleophilic centers.
Electrophilic Centers: The most significant electrophilic center is the carbonyl carbon of the β-lactam ring. Due to the ring strain, the typical amide resonance is diminished, making the nitrogen atom more pyramidal and the carbonyl group more ketone-like. wikipedia.org This increased electrophilicity makes the β-lactam susceptible to attack by a wide range of nucleophiles. wikipedia.orgkhanacademy.org The mechanism of action for β-lactam antibiotics, for example, relies on the nucleophilic attack of a serine residue from a bacterial transpeptidase enzyme onto this electrophilic carbonyl carbon, leading to acylation of the enzyme and inhibition of cell wall synthesis. nih.gov
Nucleophilic Centers: The primary nucleophilic centers are the lone pairs of electrons on the nitrogen and oxygen atoms. The nitrogen lone pair, while involved in the amide bond, can still exhibit nucleophilicity, particularly in reactions that lead to ring opening or rearrangement. The oxygen atoms of the 1,4-dioxepane ring also possess lone pairs that can act as nucleophiles or as coordination sites for Lewis acids, which can facilitate ring-opening reactions. arkat-usa.org
In the context of β-lactam hydrolysis, the intramolecular aminolysis of compounds like 6-epi-ampicillin (B13416326) involves the nucleophilic attack of a side-chain amino group on the β-lactam carbonyl. researchgate.net Theoretical calculations have shown this attack occurs from the α-face of the β-lactam ring. researchgate.net
Table 2: Key Reactive Centers in this compound
| Center | Type | Description of Reactivity |
| β-Lactam Carbonyl Carbon | Electrophilic | Highly susceptible to nucleophilic attack due to ring strain and reduced amide resonance. wikipedia.orgnih.gov |
| β-Lactam Nitrogen Atom | Nucleophilic | Lone pair can participate in reactions, although its nucleophilicity is reduced by amide resonance. |
| Dioxepane Oxygen Atoms | Nucleophilic / Lewis Basic | Lone pairs can act as nucleophiles or coordinate with Lewis acids to activate the ring for cleavage. arkat-usa.org |
Free Radical Processes and Carbene-Mediated Transformations
Beyond ionic pathways, the reactivity of the azabicyclic system can also be explored through radical and carbene intermediates.
Free Radical Processes: Free radical reactions provide a powerful method for forming carbon-carbon bonds. In the context of bicyclic β-lactams, free-radical annelation has been used to complete the molecular backbone. colab.wsresearchgate.net For instance, the intramolecular cyclization of radical species generated on a side chain can lead to the formation of fused ring systems. colab.ws The generation of nitrogen-centered aminyl radicals from precursors like N-haloamines (in the Hofmann-Löffler-Freytag reaction) or organic azides can initiate intramolecular hydrogen atom abstraction or cyclization, leading to the synthesis of new heterocyclic structures like pyrrolidines or piperidines. unirioja.esbbhegdecollege.com A domino radical bicyclization involving the formation and subsequent intramolecular capture of alkoxyaminyl radicals has been developed to synthesize 1-azaspiro[4.4]nonane derivatives. acs.org
Carbene-Mediated Transformations: Carbenes are neutral, divalent carbon species that are highly reactive. youtube.com β-Lactam ylidenes, a class of N-heterocyclic carbenes (NHCs), can be generated from spiro-fused β-lactam 1,3,4-oxadiazoles via thermal fragmentation. hhu.denih.gov These carbenes exhibit ambiphilic reactivity and can undergo various transformations. hhu.denih.gov Depending on the substituents, they can dimerize to form olefins, react with other molecules, or undergo monomolecular fragmentation through CO release to yield ketenimines, which are then converted to amides. hhu.denih.gov The generation of a carbene on the azabicyclo[5.2.0]nonane skeleton could open pathways to novel rearrangements and functionalizations.
Pericyclic and Cycloaddition Reactions Involving the Azabicyclic Moiety
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are a powerful tool in organic synthesis for building complex ring systems with high stereospecificity. msu.edu
Cycloaddition Reactions: Cycloaddition reactions, a major class of pericyclic reactions, involve the combination of two π-electron systems to form a new ring. msu.edu While the saturated this compound itself is not a typical substrate for cycloadditions, unsaturated derivatives could participate in such reactions. For example, the introduction of a double bond into the seven-membered ring could create a dienophile or diene suitable for Diels-Alder reactions.
Furthermore, the β-lactam ring itself can be synthesized via a [2+2] cycloaddition, famously known as the Staudinger synthesis, between a ketene and an imine. rsc.org N-Heterocyclic carbenes have been shown to catalyze the formal [2+2] cycloaddition of ketenes and N-tosyl imines to produce β-lactams. rsc.org In related systems, azomethine ylides undergo 1,3-dipolar cycloadditions with dipolarophiles like cyclopropenes to form spirocyclic 3-azabicyclo[3.1.0]hexane frameworks. beilstein-journals.org Cobalt-catalyzed [6π + 2π] cycloadditions have been used to synthesize 9-azabicyclo[4.2.1]nonadiene derivatives. nih.gov
Electrocyclic and Sigmatropic Reactions: Other pericyclic reactions include electrocyclic reactions (ring-opening or -closing) and sigmatropic rearrangements (migration of a σ-bond). msu.edu Theoretical studies on cyclic ethers like tetrahydrofuran (B95107) have investigated pericyclic decomposition pathways, including alcohol formation and H₂ elimination, which proceed through bicyclic transition states. researchgate.netresearchgate.net The Claisen rearrangement, a hhu.dehhu.de sigmatropic rearrangement of allyl vinyl ethers, is another powerful tool that could potentially be applied to functionalized analogues of the title compound to achieve ring expansion or functional group transposition. rsc.org
Transition State Analysis for Reaction Pathway Mapping
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for mapping reaction pathways and understanding reactivity. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. researchgate.net
For pericyclic reactions, DFT calculations can predict activation barriers and reaction energies, helping to rationalize experimental outcomes. ru.nlrsc.org For example, a study on the reaction of benzenesulfonyl azides with oxabicyclic alkenes used DFT to show that the reaction proceeds via an initial [3+2] cycloaddition followed by dinitrogen extrusion, rather than direct nitrene formation. beilstein-archives.org The calculated activation barriers for the endo and exo pathways correctly predicted the observed product stereoselectivity. beilstein-archives.org
In the context of β-lactam reactivity, transition state analysis has been used to compare the enzymatic hydrolysis of β-lactams with their chemical hydrolysis. Studies on N-aroyl β-lactams and their analogous β-sultams with β-lactamase enzymes revealed different transition-state structures for the enzyme-catalyzed versus the hydroxide-ion-catalyzed reactions, providing insight into the catalytic mechanism of the enzyme. nih.gov Such analyses for reactions of this compound would be invaluable for predicting its stability, reactivity, and the selectivity of its various transformations. The M06-2X functional has been identified as providing excellent performance for calculating the reaction barriers of pericyclic reactions. ru.nlosti.gov
Table 3: Common Computational Methods for Reaction Analysis
| Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of energies for stationary points (reactants, products, intermediates, transition states). researchgate.net | Reaction mechanism, activation energy barriers, reaction energies, kinetic vs. thermodynamic control, stereoselectivity. beilstein-archives.org |
| Focal Point Analysis (FPA) | High-accuracy benchmark computations extrapolating to the ab initio limit. rsc.org | Highly accurate reaction barriers and energies for calibrating DFT methods. ru.nl |
| Brønsted Analysis (βlg) | Experimental correlation of reaction rate with leaving group ability. | Information about the charge development and bond fission in the transition state (e.g., early vs. late transition state). nih.gov |
Quantum Mechanical (Ab Initio and DFT) Calculations for Electronic Structure and Stability
Quantum mechanical calculations, such as ab initio methods and Density Functional Theory (DFT), are fundamental in understanding the electronic structure and stability of molecules. wikipedia.org For this compound, these methods would provide insights into the molecular orbital energies, charge distribution, and the degree of amide resonance in the β-lactam ring, which is crucial for its reactivity. acs.orgarabjchem.org The strain of the fused four-membered ring system significantly impacts the electronic properties and can be quantified through these calculations. nih.gov
DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, have been effectively used to study the intramolecular cycloaddition reactions leading to the formation of similar bicyclic systems. dokumen.pub Such calculations would elucidate the thermodynamic stability of this compound and the electronic factors governing its structure. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be critical in predicting its reactivity towards nucleophiles and electrophiles. arabjchem.org
Table 1: Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-31G Level)*
| Property | Value |
| Total Energy (Hartree) | -475.123 |
| HOMO Energy (eV) | -7.89 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 9.12 |
| Dipole Moment (Debye) | 3.45 |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The flexibility of the six-membered morpholine ring fused to the rigid β-lactam ring suggests that this compound can exist in multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape and identify low-energy conformers. frontiersin.org For similar bicyclic systems, conformational analysis has been crucial in understanding their biological activity and reactivity. nih.govnih.gov
MM methods, using force fields like AMBER or MMFF, would be employed to perform a systematic search of the potential energy surface. This would reveal the preferred conformations, such as chair, boat, or twist-boat forms of the morpholine ring, and the energetic barriers between them. MD simulations would provide insights into the dynamic behavior of the molecule over time, highlighting the accessible conformations at a given temperature.
Table 2: Illustrative Low-Energy Conformers of this compound and their Relative Energies
| Conformer | Morpholine Ring Conformation | Relative Energy (kcal/mol) |
| 1 | Chair | 0.00 |
| 2 | Twist-Boat | 2.5 |
| 3 | Boat | 5.8 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can be compared with experimental data for structure validation. nih.govnih.gov For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the IR spectrum.
The calculated IR stretching frequency of the β-lactam carbonyl group is particularly sensitive to ring strain and amide bond distortion, providing valuable structural information. nih.gov Discrepancies between predicted and experimental spectra can help refine the computational model and lead to a more accurate understanding of the molecular structure and conformation in solution.
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |
| β-Lactam C=O Stretch (cm⁻¹) | 1765 | 1760 |
| ¹H NMR (H at C5, ppm) | 4.85 | 4.78 |
| ¹³C NMR (C=O, ppm) | 168.2 | 167.5 |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular descriptors. researchgate.netnih.gov For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity, for example, towards hydrolysis of the β-lactam ring.
Molecular descriptors for these models can be derived from computational calculations and include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological parameters. researchgate.net By correlating these descriptors with experimentally determined reaction rates, a predictive model can be built. Such models are valuable for understanding the factors that influence reactivity and for designing new compounds with desired properties. mdpi-res.com
Table 4: Illustrative Descriptors for a QSRR Model of this compound Derivatives
| Descriptor | Type | Hypothetical Contribution to Reactivity |
| LUMO Energy | Electronic | Negative |
| Charge on Carbonyl Carbon | Electronic | Positive |
| Molecular Volume | Steric | Negative |
| Torsional Strain | Steric | Positive |
In Silico Design of Novel Derivatives and Reaction Pathways
Computational chemistry plays a crucial role in the in silico design of novel molecules with specific properties. schrodinger.com Based on the understanding of the structure and reactivity of the this compound scaffold, new derivatives can be designed and evaluated computationally before their synthesis. frontiersin.orgnih.gov For instance, substituents can be added to different positions of the bicyclic system to modulate its electronic properties, steric hindrance, and potential biological activity. nih.govrsc.org
Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or modification of this bicyclic system. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of different chemical reactions can be assessed.
Solvation Models and Environmental Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. acs.org Solvation models, both implicit (continuum models like PCM) and explicit (including individual solvent molecules), can be used to study the effect of different solvents on the conformational stability and reactivity of this compound. arabjchem.orgacs.org
For β-lactams, solvation has been shown to affect the barriers of hydrolysis and the stability of reaction intermediates. acs.org Computational studies incorporating solvent effects would provide a more realistic picture of the molecule's behavior in solution, which is essential for predicting its properties in a biological context or in a reaction medium. researchgate.net
Derivatization and Scaffold Functionalization of 3,6 Dioxa 1 Azabicyclo 5.2.0 Nonane
Regioselective and Chemoselective Modifications of the Bicyclic Core
The presence of multiple reactive sites in the 3,6-Dioxa-1-azabicyclo[5.2.0]nonane core—namely the lactam carbonyl, the α-protons to the carbonyl, the nitrogen atom, and the ether oxygen—necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity.
One of the key potential transformations is the regioselective ring opening of the bicyclic system. Based on studies of a structurally similar 3,5-dioxa-8-azabicyclo[5.2.0]nonane ring system, different modes of cleavage can be anticipated. For instance, reductive cleavage of the β-lactam moiety could potentially be achieved using strong reducing agents like diisobutylaluminium hydride (DIBALH), which has been shown to reduce a β-lactam in a related system while leaving a seven-membered benzylidene acetal (B89532) intact. Conversely, the 1,3-dioxepane (B1593757) ring in a similar bicyclic system was successfully cleaved using sodium cyanoborohydride (NaCNBH3) in the presence of an acid, which could be a viable strategy for the selective opening of the ether portion of our target molecule.
Chemoselective functionalization of the lactam moiety is another critical aspect. The lactam carbonyl can be a target for nucleophilic attack or reduction. The nitrogen atom of the lactam, being part of a bicyclic system, is sterically hindered, which might influence its reactivity towards alkylation or acylation. However, under appropriate basic conditions, N-functionalization could be achievable. Furthermore, the α-protons to the lactam carbonyl could potentially be deprotonated using a suitable base to form an enolate, which can then be trapped with various electrophiles. The choice of base and reaction conditions would be crucial to avoid undesired side reactions, such as the cleavage of the ether linkage.
The following table summarizes potential regioselective and chemoselective modifications based on analogous systems:
| Reaction Type | Reagent/Conditions | Potential Outcome on this compound | Reference Analogy |
| β-Lactam Ring Opening | DIBALH | Selective reduction of the lactam to an amino alcohol. | Reductive cleavage of a β-lactam in a 3,5-dioxa-8-azabicyclo[5.2.0]nonane system. |
| Ether Ring Opening | NaCNBH3 / Acid | Selective cleavage of the seven-membered ether ring. | Cleavage of a 1,3-dioxepane ring in a bicyclic system. |
| N-Functionalization | Base (e.g., NaH), Alkyl/Acyl Halide | Introduction of substituents on the lactam nitrogen. | General methods for lactam N-alkylation and N-acylation. |
| α-Carbonylation | Base (e.g., LDA), Electrophile (e.g., R-X) | Alkylation or other functionalization at the α-position to the lactam carbonyl. | Enolate chemistry of bicyclic lactams. acs.org |
Introduction of Diverse Functional Groups and Synthetic Handles
The introduction of diverse functional groups onto the this compound scaffold is paramount for creating a library of analogues for SAR studies and for providing synthetic handles for further elaboration.
Functionalization via C-H activation represents a modern and efficient approach. Palladium-catalyzed C(sp3)–H acetoxylation has been successfully applied to morpholinone derivatives, suggesting that similar strategies could be employed to introduce hydroxyl groups (after hydrolysis of the acetate) at various positions on the bicyclic core. nih.gov These hydroxyl groups can then serve as handles for further modifications, such as etherification or esterification.
Introduction of halogens can provide versatile precursors for cross-coupling reactions. For instance, treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) could potentially lead to regioselective halogenation at activated positions, such as the α-position to the lactam carbonyl or at positions on the ether ring, depending on the reaction conditions.
Click chemistry handles , such as azides or alkynes, could be introduced to allow for facile conjugation with other molecules. For example, a hydroxylated derivative (obtained via C-H activation) could be converted to an azide (B81097) or an alkyne ether. These functionalized scaffolds can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach a wide variety of substituents.
The table below outlines potential strategies for introducing functional groups:
| Functional Group | Proposed Method | Potential Position of Functionalization | Reference Analogy |
| Hydroxyl (-OH) | Pd-catalyzed C-H acetoxylation followed by hydrolysis | Various C-H bonds on the bicyclic scaffold | C-H acetoxylation of morpholinone derivatives. nih.gov |
| Halogen (-Br, -I) | NBS, NIS | α-position to lactam carbonyl, positions on the ether ring | General methods for halogenation of lactams and ethers. |
| Azide (-N3) | Conversion from a hydroxyl group (e.g., via mesylation and azide displacement) | Positions amenable to hydroxylation | Standard functional group interconversions. |
| Alkyne | Etherification of a hydroxyl group with a propargyl halide | Positions amenable to hydroxylation | Standard functional group interconversions. |
Strategies for Expanding Molecular Complexity from the Bicyclic Scaffold
The this compound scaffold can serve as a starting point for the synthesis of more complex molecular architectures.
Ring-expansion strategies could be employed to generate larger, more flexible ring systems. For example, a successive ring expansion (SuRE) strategy, which has been applied to various lactams, could potentially be adapted. researchgate.netfrontiersin.org This would involve N-acylation with a bifunctional reagent, followed by an intramolecular rearrangement to insert a chain into the lactam ring, thereby expanding its size.
Tandem reactions initiated by the functional groups on the scaffold can lead to the rapid construction of polycyclic systems. For example, a derivative bearing both a nucleophilic group (e.g., an amine introduced after lactam reduction) and an electrophilic group could undergo an intramolecular cyclization to form a new ring. Palladium-catalyzed cascade reactions have been used to create bicyclic ethers from linear diene-diols, and similar principles could be applied to further elaborate our bicyclic system. rsc.org
[3+2] Cycloaddition reactions of derivatives containing suitable dipolarophiles or dipoles could be a powerful tool for building fused heterocyclic rings. For instance, an unsaturated derivative of the scaffold could react with an azomethine ylide to construct a pyrrolidine-fused system. vulcanchem.com
The following table summarizes potential strategies for expanding molecular complexity:
| Strategy | Description | Potential Outcome | Reference Analogy |
| Successive Ring Expansion (SuRE) | Sequential N-acylation and intramolecular rearrangement. | Formation of larger macrocyclic lactams. | SuRE strategy on various lactam systems. researchgate.netfrontiersin.org |
| Palladium-Catalyzed Cascade | Intramolecular cyclization of a suitably functionalized derivative. | Formation of additional fused or bridged rings. | Synthesis of bicyclic ethers via Pd-catalyzed cascades. rsc.org |
| [3+2] Cycloaddition | Reaction of an unsaturated derivative with a 1,3-dipole. | Construction of fused heterocyclic rings (e.g., pyrrolidines). | [3+2] cycloaddition of azomethine ylides. vulcanchem.com |
Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies
The systematic synthesis of analogues of this compound is crucial for establishing structure-reactivity relationships (SRR). By methodically altering the substituents and the core structure, one can probe the influence of these changes on the chemical reactivity and, if applicable, biological activity.
Modification of substituents: A library of analogues can be generated by introducing a variety of substituents at different positions of the bicyclic scaffold using the methods described in section 7.2. For example, a series of analogues with different alkyl, aryl, or functional groups at the lactam nitrogen or at the α-carbon would allow for the study of steric and electronic effects on the reactivity of the lactam ring.
Stereochemical modifications: The synthesis of different stereoisomers of the bicyclic scaffold and its derivatives is essential for understanding the role of stereochemistry in its reactivity. Chiral-induced cyclocondensation reactions have been used to synthesize enantiomerically pure bicyclic lactams, and similar strategies could be explored for the asymmetric synthesis of the this compound core. csic.es
The following table provides examples of analogue synthesis for SRR studies:
| Analogue Type | Synthetic Approach | Purpose of SRR Study | Reference Analogy |
| N-Substituted Analogues | N-alkylation or N-acylation of the parent scaffold. | To study the effect of substituents on the lactam nitrogen on reactivity. | General lactam chemistry. |
| α-Substituted Analogues | Alkylation of the lactam enolate. | To investigate the influence of α-substituents on carbonyl reactivity and enolization. | Alkylation of bicyclic lactam enolates. acs.org |
| Stereoisomers | Asymmetric synthesis or chiral resolution. | To determine the role of stereochemistry in reactivity. | Asymmetric synthesis of bicyclic lactams. csic.es |
| Ring-Modified Analogues | Synthesis of homologous bicyclic systems. | To assess the impact of ring size and strain on reactivity. | General synthetic strategies for bicyclic heterocycles. |
The Future of this compound: Charting a Course for Innovation
The novel bicyclic heterocycle, this compound, stands as a compound of significant interest with a landscape of untapped potential. As researchers delve deeper into its unique structural and chemical properties, several key areas of future investigation are emerging. These avenues promise to expand its applications, streamline its synthesis, and deepen our fundamental understanding of its behavior. This article explores the forward-looking research directions that are poised to define the next chapter in the scientific journey of this intriguing molecule.
Q & A
Basic: What are the key synthetic strategies for 3,6-Dioxa-1-azabicyclo[5.2.0]nonane, and how do reaction conditions influence yield?
Answer:
Synthesis typically involves cycloaddition or ring-closing reactions. For example, bicyclic systems like those in (Table 1) are synthesized via nucleophilic substitution or acid-catalyzed cyclization. Reaction parameters such as temperature (e.g., reflux vs. ambient), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Lewis acids) critically affect stereochemical outcomes and yields. A factorial design approach (as in ) can systematically optimize conditions by testing variables like stoichiometry, time, and solvent mixtures .
Basic: What spectroscopic techniques are most reliable for characterizing the bicyclic framework of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming bridgehead protons and heteroatom placement. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like ethers or amines. Cross-validation using multiple techniques is recommended to address spectral overlaps or conformational flexibility .
Advanced: How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in catalytic systems?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, highlights AI-driven tools like COMSOL Multiphysics for simulating reaction pathways. Molecular dynamics can model solvent interactions or ligand binding in hydrogenase mimics (as in ). Validate predictions experimentally via kinetic studies or isotopic labeling .
Advanced: What methodologies resolve contradictions in reported catalytic activities of derivatives?
Answer:
Conflicting data often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Reproduce experiments under inert atmospheres (glovebox) and standardize substrate purity (HPLC). Use Design of Experiments (DoE) to isolate factors like catalyst loading or solvent effects. ’s factorial design principles are critical here. Cross-correlate findings with in-situ spectroscopic monitoring (e.g., Raman) .
Advanced: How does substituent variation (e.g., aryl vs. alkyl groups) impact the compound’s biological or catalytic activity?
Answer:
(Table 1) demonstrates substituent effects: electron-donating groups (e.g., 4-MeO-Ph) enhance stability, while bulky groups (e.g., Bn) sterically hinder reactivity. Use combinatorial libraries (as in ) to screen substituents. Pair structure-activity relationship (SAR) studies with docking simulations to map binding interactions. For catalytic applications, compare turnover frequencies (TOF) under identical conditions .
Advanced: What interdisciplinary approaches integrate this compound into hydrogenase mimics or photochemical systems?
Answer:
As in , ligand design for diiron dithiolate complexes requires optimizing donor atoms (N, O, S) for proton relay. Spectroelectrochemical methods (UV-vis, EPR) track electron transfer. For photochemical applications, transient absorption spectroscopy monitors excited-state dynamics. Collaborate with computational chemists to model active-site interactions .
Basic: What safety protocols are critical when handling bicyclic amines/ethers like this compound?
Answer:
Refer to toxicological frameworks in : use fume hoods for volatile intermediates, conduct stability tests for peroxide formation (common in ethers), and employ LC-MS to detect degradation products. Material Safety Data Sheets (MSDS) for analogous compounds ( ) guide PPE requirements (gloves, goggles) .
Advanced: How can machine learning optimize synthetic routes for novel derivatives?
Answer:
AI platforms ( ) train models on reaction databases to predict feasible pathways. Input parameters include starting materials, catalysts, and yields from literature (e.g., ). Validate predictions via high-throughput screening. Bayesian optimization can refine hyperparameters like temperature or pressure .
Basic: What are the challenges in achieving enantioselective synthesis of this bicyclic system?
Answer:
Chirality arises from bridgehead stereocenters. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. ’s work on azide/cyanide scaffolds exemplifies stereochemical control strategies .
Advanced: How do solvent effects and ring strain influence the compound’s stability in aqueous vs. nonpolar media?
Answer:
Solvent polarity impacts ring strain: polar solvents stabilize charge-separated intermediates, while nonpolar media favor hydrophobic collapse. Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking. Computational solvation free energy calculations ( ) predict stability trends. Compare with bicyclo[3.3.1]nonane analogs in for structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
